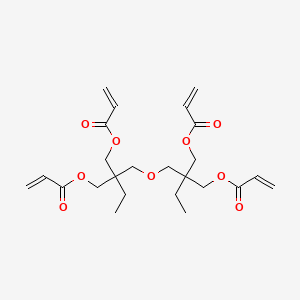

Ditrimethylolpropane tetraacrylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[2,2-bis(prop-2-enoyloxymethyl)butoxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O9/c1-7-19(25)30-15-23(11-5,16-31-20(26)8-2)13-29-14-24(12-6,17-32-21(27)9-3)18-33-22(28)10-4/h7-10H,1-4,11-18H2,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMBQHTWUBGQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC(CC)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103315-68-0 | |

| Record name | 2-Propenoic acid, 1,1′-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103315-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7072969 | |

| Record name | Ditrimethylolpropane tetraacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94108-97-1 | |

| Record name | Ditrimethylolpropane tetraacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditrimethylolpropane tetraacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ditrimethylolpropane tetraacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIMETHYLOLPROPANE TETRAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Z96A58MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ditrimethylolpropane Tetraacrylate (Di-TMPTTA)

For Researchers, Scientists, and Drug Development Professionals

Ditrimethylolpropane tetraacrylate (Di-TMPTTA) is a tetrafunctional acrylic monomer recognized for its high crosslink density and fast cure response. These properties make it a valuable component in a variety of applications, including UV and electron beam curable coatings, inks, and adhesives. This technical guide provides a comprehensive overview of the synthesis and purification methods for Di-TMPTTA, presenting quantitative data, detailed experimental protocols, and process workflows to support research and development activities in this area.

Synthesis of this compound

The primary method for synthesizing Di-TMPTTA is the direct esterification of di-trimethylolpropane (Di-TMP) with acrylic acid. This reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor, often with the use of a water-carrying agent to drive the reaction to completion by removing the water byproduct.

Key Reaction Parameters and Their Effects

Several factors influence the yield and purity of the final Di-TMPTTA product. A study on the Lewis acid-catalyzed synthesis of Di-TMPTTA investigated the effects of the feedstock ratio, catalyst amount, and water-carrying agent on the ester value and yield, identifying optimal conditions for the reaction.[1]

Table 1: Summary of Synthesis Parameters and Conditions

| Parameter | Recommended Conditions | Source |

| Reactants | Di-trimethylolpropane, Acrylic Acid | [1] |

| Catalyst | Lewis Acids (e.g., methanesulfonic acid), p-toluenesulfonic acid | [1][2] |

| Solvent (Water-carrying agent) | Toluene, n-hexane, cyclohexane | [1][2] |

| Polymerization Inhibitor | MEHQ (p-hydroxyanisole), Hydroquinone, Sodium Hypophosphite | [2] |

| Reaction Temperature | 80 - 92 °C | [2] |

| Reaction Time | 10 - 12 hours | [2] |

Experimental Protocol: Esterification of Di-TMP with Acrylic Acid

The following protocol is a representative example of the synthesis of Di-TMPTTA based on a patented clean production method.[2]

Materials:

-

Di-trimethylolpropane (Di-TMP)

-

Acrylic Acid

-

Methanesulfonic acid (catalyst)

-

MEHQ (p-hydroxyanisole) (polymerization inhibitor)

-

Sodium hypophosphite (oxidation inhibitor)

-

n-hexane (solvent)

-

Pressurized air

Procedure:

-

To a 3000L reactor, add 585 kg of n-hexane, 441.52 kg of Di-trimethylolpropane, 1028.48 kg of acrylic acid, 6 kg of MEHQ, 3 kg of sodium hypophosphite, and 30 kg of methanesulfonic acid.

-

Initiate stirring and continuously pass pressurized air through a sparger at the bottom of the reactor.

-

Heat the mixture to 80-85 °C to begin refluxing and water removal.

-

Maintain the esterification reaction for 10-12 hours, with the reactor temperature between 85-92 °C.

-

Monitor the reaction until no more water is being removed via reflux. At this point, the acid number should be in the range of 25-45 mgKOH/g.

-

Cool the reactor contents to 40 °C to terminate the reaction.

Diagram 1: Synthesis Workflow of Di-TMPTTA

Caption: Workflow for the synthesis of Di-TMPTTA via esterification.

Purification of this compound

Following the synthesis, the crude Di-TMPTTA product contains unreacted starting materials, catalyst, and other impurities that must be removed. A "clean production method" has been developed to purify the product without the need for traditional water washing and delamination steps, thereby reducing wastewater generation.[2]

Purification Protocol

This protocol details the steps for a clean purification process of Di-TMPTTA.[2]

Materials:

-

Crude Di-TMPTTA solution

-

Sheet alkali (e.g., NaOH)

-

Water

-

Magnesium polysilicate (adsorbent)

-

Alkaline calcium bentonite (B74815)

-

Calcium oxide

Procedure:

-

Neutralization: To the cooled crude reaction mixture (at 40 °C), add 32 kg of sheet alkali and 75 kg of water. Stir the mixture for 30 minutes to neutralize the acidic components.

-

Adsorption: Add 6.5 kg of magnesium polysilicate to the neutralized mixture and stir for an additional 30 minutes. This step adsorbs the salts formed during neutralization.

-

Dehydration and Solvent Removal: Subject the mixture to vacuum distillation at a pressure greater than -0.098 MPa and a temperature of 50-95 °C to remove water and the n-hexane solvent. The recovered water and solvent can be reused in subsequent batches.

-

First Filtration: After distillation, perform a press filtration to remove the magnesium polysilicate and the adsorbed salts.

-

Decolorization and Final Purification: To the filtered product, add 60 kg of alkaline calcium bentonite and 25 kg of calcium oxide. Stir for 30 minutes to decolorize the product and remove any remaining trace amounts of water and acid.

-

Second Filtration: Perform a final press filtration, circulating the product until it is clear.

-

Product Analysis: The final product is a clear, transparent liquid.

Table 2: Product Specifications and Yield

| Parameter | Specification | Source |

| Appearance | Clear, transparent liquid | [2] |

| Ester Content | > 98.5% | [2] |

| Acid Number | < 0.15 mgKOH/g | [2] |

| Color (APHA) | < 50 | [2] |

| Water Content | < 0.1% | [2] |

| Viscosity (25 °C) | 11 cps | [2] |

| Yield | 94.86% - 98.88% | [2] |

Diagram 2: Purification Workflow of Di-TMPTTA

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ditrimethylolpropane Tetraacrylate (Di-TMPTTA)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the characterization of Ditrimethylolpropane tetraacrylate (Di-TMPTTA), a tetrafunctional monomer, using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It includes detailed experimental protocols, data interpretation, and a visual representation of the analytical workflow. Di-TMPTTA is a versatile monomer used in various applications, including UV-curable inks, coatings, and adhesives, due to its high reactivity and ability to form highly crosslinked polymers.[1][2]

Molecular Structure of Di-TMPTTA

This compound (CAS No: 94108-97-1) is an ester formed from the reaction of ditrimethylolpropane and acrylic acid.[3] Its structure features four acrylate (B77674) groups, making it a highly reactive monomer in free-radical polymerization.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Di-TMPTTA and dissolve it in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to ensure a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Data Presentation: ¹H NMR

The ¹H NMR spectrum of Di-TMPTTA exhibits characteristic signals corresponding to the acrylate, alkyl, and ether protons within the molecule. The expected chemical shifts are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Structure Moiety |

| 6.42 - 6.38 | Doublet of Doublets | 1H, trans-alkene | H₂C=CH -COO- |

| 6.15 - 6.10 | Doublet of Doublets | 1H, cis-alkene | H HC=CH-COO- |

| 5.88 - 5.84 | Doublet of Doublets | 1H, geminal-alkene | HH C=CH-COO- |

| 4.12 | Singlet | 8H, Methylene ester | -COO-CH₂ -C- |

| 3.25 | Singlet | 4H, Methylene ether | -C-CH₂ -O-CH₂ -C- |

| 1.45 | Quartet | 4H, Methylene ethyl | -CH₂ -CH₃ |

| 0.88 | Triplet | 6H, Methyl ethyl | -CH₂-CH₃ |

Note: The presented chemical shifts are representative values and may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample by dissolving approximately 50-100 mg of Di-TMPTTA in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer equipped with a broadband probe. A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom. A sufficient number of scans (typically several hundred to thousands) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data using a Fourier transform with an exponential multiplication factor to improve the signal-to-noise ratio, followed by phase and baseline corrections.

Data Presentation: ¹³C NMR

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the Di-TMPTTA molecule.

| Chemical Shift (δ, ppm) | Assignment | Structure Moiety |

| 165.8 | Carbonyl | C =O |

| 130.9 | Alkene methine | =C H- |

| 128.3 | Alkene methylene | =C H₂ |

| 70.1 | Methylene ether | -C-C H₂-O-C H₂-C- |

| 64.2 | Methylene ester | -O-C H₂- |

| 41.5 | Quaternary carbon | -C -(CH₂O)₃ |

| 23.3 | Methylene ethyl | -C H₂-CH₃ |

| 7.5 | Methyl ethyl | -CH₂-C H₃ |

Note: These are typical chemical shift values for the functional groups present in Di-TMPTTA.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on the neat liquid sample.

-

Transmission Mode: Place a single drop of Di-TMPTTA between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

-

ATR Mode: Alternatively, place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal to subtract atmospheric contributions (H₂O, CO₂).

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, spectra are recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[10]

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: FTIR

The FTIR spectrum of Di-TMPTTA is dominated by strong absorptions from the ester and acrylate functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | =C-H Stretch | Alkene |

| 2970 - 2860 | Medium | C-H Stretch | Alkane (CH₃, CH₂) |

| 1725 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1636 | Medium | C=C Stretch | Alkene (Acrylate) |

| 1410 | Medium | C-H In-plane bend | Alkene (=CH₂) |

| 1290 - 1180 | Strong | C-O Stretch | Ester |

| 1100 | Strong | C-O-C Stretch | Ether |

| 810 | Medium | =C-H Out-of-plane bend | Alkene |

Note: The presence of the C=O stretch at ~1725 cm⁻¹ and the C=C stretch at ~1636 cm⁻¹ are key identifiers for acrylate monomers.[11][12]

Experimental and Analytical Workflow

The logical flow for the complete characterization of Di-TMPTTA using spectroscopic methods is illustrated below. This process ensures that both the molecular structure and functional group composition are confirmed.

Caption: Workflow for Spectroscopic Characterization of Di-TMPTTA.

Summary

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the precise atomic connectivity and chemical environment of the hydrogen and carbon backbones, while FTIR spectroscopy verifies the presence of key functional groups, particularly the acrylate C=C and ester C=O moieties. The data presented in this guide serve as a reliable reference for the quality control and structural verification of Di-TMPTTA in research and industrial settings.

References

- 1. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]

- 2. arkema.com [arkema.com]

- 3. Synthesis and Curing Behavior of Tetrafunctional Acrylate Monomer Using Di(trimethylolpropane) -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

- 4. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]

- 5. di-Trimethylolpropane, tetraacrylate [webbook.nist.gov]

- 6. Di(trimethylolpropane) tetraacrylate average Mw 466 94108-97-1 [sigmaaldrich.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ditrimethylolpropane Tetraacrylate (CAS No. 94108-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditrimethylolpropane tetraacrylate (DTMPTA), identified by CAS number 94108-97-1, is a multifunctional acrylate (B77674) monomer. Due to its tetra-functionality, it is a crucial crosslinking agent in polymer chemistry. Its ability to rapidly polymerize under ultraviolet (UV) or electron beam (EB) radiation makes it a valuable component in the formulation of coatings, inks, adhesives, and, increasingly, in the development of biocompatible materials for medical applications.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and applications of DTMPTA, with a particular focus on its relevance to the biomedical and pharmaceutical research fields.

Physicochemical and Spectral Properties

DTMPTA is a viscous, colorless to light orange or yellow liquid.[3] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 94108-97-1 | [4] |

| Molecular Formula | C₂₄H₃₄O₉ | [1] |

| Molecular Weight | 466.53 g/mol | [1][3] |

| Density | 1.101 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.479 | [2] |

| Physical State | Viscous liquid | [5] |

| Solubility | Insoluble in water | [6] |

| Inhibitor | Typically contains 1000 ppm Monomethyl ether hydroquinone (B1673460) (MEHQ) | [5] |

Table 2: Spectral Data References for this compound

| Spectrum Type | Data Source |

| ¹H NMR | Available on PubChem, sourced from commercial suppliers like Sigma-Aldrich.[4] |

| ¹³C NMR | Available on PubChem, sourced from commercial suppliers.[4] |

| FT-IR | Available on PubChem, sourced from commercial suppliers like Bio-Rad.[4] |

| Mass Spectrometry | Data can be inferred from the molecular weight. |

Synthesis

Representative Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis of a Polyol Acrylate

This protocol is adapted from a method for a similar compound and should be optimized for the synthesis of DTMPTA.

-

Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, Dean-Stark trap, and condenser is charged with ditrimethylolpropane, an excess of acrylic acid (typically 4-5 molar equivalents), an acid catalyst such as p-toluenesulfonic acid (p-TSA), a polymerization inhibitor like MEHQ, and a solvent capable of forming an azeotrope with water (e.g., toluene).

-

Esterification: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

-

Neutralization and Washing: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The acidic catalyst is neutralized with a weak base, such as a sodium bicarbonate solution. The organic layer is then washed multiple times with water to remove any remaining salts and excess acrylic acid.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous salt, such as magnesium sulfate, and then filtered. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The final product, crude DTMPTA, may be further purified by column chromatography if necessary to yield a high-purity product.

Applications in Research and Drug Development

The primary application of DTMPTA in a research context, particularly in drug development, is as a crosslinker in the formation of hydrogels for controlled drug delivery and tissue engineering scaffolds.[3][7][8]

Hydrogel Formation via Photopolymerization

DTMPTA can be readily polymerized using a photoinitiator and exposure to UV light. This process is rapid and can be performed under mild conditions, making it suitable for encapsulating sensitive therapeutic agents.

Caption: Workflow for hydrogel formation using DTMPTA via photopolymerization.

Experimental Protocol: Fabrication of a DTMPTA-based Hydrogel for Drug Release

This is a general protocol and should be adapted based on the specific application and drug.

-

Preparation of the Precursor Solution:

-

Dissolve the photoinitiator (e.g., 0.5-2% w/w) in a suitable solvent (e.g., phosphate-buffered saline for biomedical applications, or an organic solvent for other uses).

-

Add the this compound monomer to the photoinitiator solution and mix until a homogenous solution is formed. The concentration of DTMPTA will determine the crosslinking density and mechanical properties of the final hydrogel.

-

If encapsulating a therapeutic agent, dissolve or suspend the drug in the precursor solution. Ensure the drug is stable under UV exposure and does not inhibit the polymerization reaction.

-

-

Photopolymerization:

-

Pipette the precursor solution into a mold of the desired shape and size (e.g., a petri dish, between two glass plates with a spacer).

-

Expose the solution to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV source, and the thickness of the sample.

-

-

Post-curing and Swelling:

-

After polymerization, the hydrogel can be removed from the mold.

-

To remove any unreacted monomer and photoinitiator, the hydrogel should be washed extensively in a suitable solvent (e.g., sterile PBS for biomedical applications).

-

The swelling ratio of the hydrogel can be determined by measuring its weight before and after equilibration in the desired buffer.

-

-

Drug Release Study:

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37 °C).

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Biological Effects and Biocompatibility

There is limited direct research on the specific signaling pathways affected by this compound monomer. The primary focus of biocompatibility studies has been on the final, crosslinked polymer networks.

-

Monomer Toxicity: Like many acrylate monomers, DTMPTA is classified as a skin and eye irritant.[6] It is crucial to handle the unpolymerized monomer with appropriate personal protective equipment to avoid direct contact.

-

Polymer Biocompatibility: The biocompatibility of the final hydrogel is highly dependent on the degree of polymerization and the amount of residual, unreacted monomer. Thorough washing after curing is essential to remove any leachable components that could cause cytotoxicity.

-

Cellular Response: Studies on similar acrylate-based hydrogels for tissue engineering have shown that the surface properties of the polymer, such as hydrophilicity and topography, can influence cell adhesion and proliferation.[9][10] While specific signaling pathways are not elucidated for DTMPTA, the general cellular response to a biomaterial implant involves an initial foreign body response, which can be modulated by the material's properties.[11]

Caption: General logical flow of the foreign body response to an implanted biomaterial.

Safety and Handling

This compound is an irritant and should be handled with care.

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a versatile tetrafunctional monomer with significant applications in materials science. For researchers in drug development and biomedical engineering, its utility as a crosslinker for forming hydrogels via photopolymerization is of particular interest. While the monomer itself requires careful handling due to its irritant nature, the resulting crosslinked polymers, when properly prepared and purified, offer a promising platform for controlled drug delivery and tissue engineering applications. Further research is needed to fully elucidate the specific biological interactions and signaling pathways associated with DTMPTA-based biomaterials to further optimize their design for clinical applications.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C24H34O9 | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ジ(トリメチロールプロパン)テトラアクリラート average Mw 466 | Sigma-Aldrich [sigmaaldrich.com]

- 6. arkema.com [arkema.com]

- 7. Hydrogels and Their Applications in Targeted Drug Delivery [mdpi.com]

- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Densely crosslinked polymer networks of poly(ethylene glycol) in trimethylolpropane triacrylate for cell-adhesion-resistant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Di(trimethylolpropane) Tetraacrylate (Di-TMPTTA) for Polymer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Di(trimethylolpropane) tetraacrylate (Di-TMPTTA), a key monomer in polymer research and development. It includes detailed property data, experimental protocols for its use, and visualizations of its polymerization process.

Core Properties of Di-TMPTTA

Di-TMPTTA, with the CAS number 94108-97-1, is a tetrafunctional acrylic monomer known for its high reactivity and ability to form densely crosslinked polymer networks.[1] Its structure features four acrylate (B77674) groups, making it highly responsive to free-radical polymerization initiated by UV light or electron beams.[1] This reactivity is crucial for high-speed industrial processes in coatings, inks, and adhesives.[1]

Chemically, it is identified as Di-trimethylolpropane tetraacrylate, with the molecular formula C24H34O9 and a molecular weight of approximately 466.52 g/mol .[1][2][3][4][5] It is typically supplied as a clear, viscous liquid.[2][6]

The following table summarizes the key quantitative properties of Di-TMPTTA, compiled from various chemical data sources.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate | [7] |

| CAS Number | 94108-97-1 | [2][7][8] |

| Molecular Formula | C24H34O9 | [2][3][4][5] |

| Molecular Weight | 466.52 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow clear, viscous liquid | [1][2][6] |

| Density | 1.101 g/mL at 25 °C | [2][3][6][8] |

| Refractive Index (n20/D) | 1.479 | [2][3][6][8] |

| Boiling Point | >200 °C (Predicted: 540.4 °C) | [2][9][10] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Viscosity | 400-700 cps at 25 °C | [7] |

| Water Solubility | 15 mg/L at 25 °C | [2][11] |

| Vapor Pressure | 0.0000013 Pa at 20 °C | [11] |

| Functionality | 4 (Tetrafunctional Acrylate) | [1] |

| Inhibitor | Typically contains 1000 ppm MEHQ (monomethyl ether hydroquinone) | [6] |

Key Attributes in Polymer Synthesis

Di-TMPTTA is highly valued in polymer science for several key characteristics:

-

High Crosslink Density: The presence of four acrylate groups allows for the formation of tightly crosslinked polymer networks.[1] This results in cured materials with exceptional hardness, chemical resistance, and thermal stability.[1]

-

Rapid Curing: Its high reactivity towards free-radical polymerization enables very fast curing times, which is advantageous for applications like UV and electron-beam (EB) curing.[1][2][8]

-

Reactive Diluent: Compared to other multifunctional monomers, Di-TMPTTA has a relatively low viscosity.[1][7] This allows it to be used as a reactive diluent to reduce the viscosity of formulations for easier processing without negatively impacting the final properties of the cured material.[1]

-

Improved Flexibility: When compared to the similar but smaller monomer, Trimethylolpropane Triacrylate (TMPTA), Di-TMPTTA's larger molecular structure and flexible ether bonds can lead to cured materials with better elasticity and toughness, reducing brittleness.[7]

Experimental Protocols

Di-TMPTTA is most commonly used in free-radical polymerization, particularly photopolymerization. Below is a generalized protocol for UV-curing of a Di-TMPTTA-based formulation, a common application in research and industry.

Objective: To prepare a crosslinked polymer film from a Di-TMPTTA-based resin via UV-initiated free-radical polymerization.

Materials:

-

Di-TMPTTA (monomer/crosslinker)

-

Acrylated oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)

-

Photoinitiator (e.g., Irgacure 184, TPO)

-

Reactive diluent (optional, if further viscosity reduction is needed)

-

Substrate (e.g., glass slide, metal panel)

-

UV curing system (with a specified wavelength and intensity)

-

Micropipettes or syringe

-

Film applicator or spin coater

-

Nitrogen source (for inerting, optional but recommended)

Methodology:

-

Formulation Preparation:

-

In a light-protected container (e.g., an amber vial), combine the acrylated oligomer, Di-TMPTTA, and any other reactive diluents in the desired weight ratios.

-

Mix thoroughly using a magnetic stirrer or vortex mixer until a homogeneous solution is achieved.

-

Add the photoinitiator to the mixture. A typical concentration is 1-5% by weight of the total formulation.

-

Continue mixing until the photoinitiator is completely dissolved. Keep the formulation protected from ambient light to prevent premature polymerization.

-

-

Sample Preparation:

-

Clean the substrate thoroughly to ensure good adhesion.

-

Apply the liquid resin formulation onto the substrate. A uniform film can be achieved using a film applicator set to a specific thickness (e.g., 100 µm) or by spin-coating.

-

-

UV Curing:

-

Place the coated substrate inside the UV curing chamber.

-

If an inert atmosphere is required to prevent oxygen inhibition, purge the chamber with nitrogen for 1-2 minutes.

-

Expose the sample to UV radiation. The exposure time and intensity will depend on the photoinitiator, film thickness, and the specific UV lamp used. (e.g., 365 nm wavelength at an intensity of 100 mW/cm² for 10-60 seconds).

-

The liquid film will rapidly solidify into a crosslinked polymer network.

-

-

Post-Curing and Characterization:

-

Remove the cured film from the chamber.

-

The film can be characterized using various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of acrylate conversion, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for thermal properties, and nanoindentation or tensile testing for mechanical properties.

-

Visualizing Polymerization and Workflows

Graphviz diagrams can effectively illustrate the logical flow of processes in polymer research involving Di-TMPTTA.

The polymerization of Di-TMPTTA proceeds via a free-radical chain-growth mechanism. This process consists of three main stages: initiation, propagation, and termination.

This diagram outlines a typical workflow for creating and testing a new polymer formulation based on Di-TMPTTA.

This guide serves as a foundational resource for professionals working with Di-TMPTTA. The provided data and protocols offer a starting point for developing novel materials and applications, from advanced coatings to materials for drug delivery systems.

References

- 1. nbinno.com [nbinno.com]

- 2. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE CAS#: 94108-97-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. di- TMPTA (Di -Trimethylol propane tetraacrylate) [webbook.nist.gov]

- 5. di- TMPTA (Di -Trimethylol propane tetraacrylate) [webbook.nist.gov]

- 6. 二(三羟甲基丙烷)四丙烯酸 average Mw 466 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]

- 8. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]

- 9. Di-trimethylolpropane Tetraacrylate Supplier | 94108-97-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 10. longchangchemical.com [longchangchemical.com]

- 11. arkema.com [arkema.com]

An In-Depth Technical Guide to Ditrimethylolpropane Tetraacrylate: Molecular Weight, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditrimethylolpropane tetraacrylate (DTMPTA) is a tetrafunctional monomer widely utilized in various industrial applications, particularly in the formulation of ultraviolet (UV) and electron beam (EB) curable resins. Its molecular structure, characterized by four acrylate (B77674) groups, imparts a high crosslink density upon polymerization, leading to materials with excellent hardness, chemical resistance, and thermal stability. This technical guide provides a comprehensive overview of the molecular weight, chemical structure, and analytical methodologies for this compound. Detailed experimental protocols for its characterization, a summary of its key physicochemical properties, and diagrammatic representations of its synthesis and polymerization workflow are presented to support researchers and professionals in its application and development.

Molecular Structure and Properties

This compound is a viscous liquid that is colorless to pale yellow.[1] Its fundamental structure consists of two trimethylolpropane (B17298) units linked by an ether bond, with four acrylate functional groups available for polymerization.[1]

Chemical Structure:

The chemical structure of this compound is depicted below:

Molecular Formula: C₂₄H₃₄O₉[2]

Molecular Weight: Approximately 466.52 g/mol .[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 466.52 g/mol | [2] |

| Molecular Formula | C₂₄H₃₄O₉ | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Density | 1.101 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.479 | [2] |

| Boiling Point | > 200 °C at 1 mm Hg | [3] |

| Flash Point | > 230 °F (> 110 °C) | [2] |

| Water Solubility | 15 mg/L at 25 °C | [2] |

| CAS Number | 94108-97-1 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of di(trimethylolpropane) (B1346956) with acrylic acid. This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion.

A logical workflow for the synthesis process is outlined below:

Experimental Protocols for Characterization

The structural integrity and purity of this compound are crucial for its performance. The following are detailed methodologies for its characterization using key analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Sample Preparation: A small drop of the liquid this compound is placed directly onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second plate is carefully placed on top to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[4]

-

Data Acquisition:

-

A background spectrum of the clean salt plate or ATR crystal is collected.

-

The sample is then scanned over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Expected Spectrum: The FT-IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C=C stretching of the acrylate group (around 1635 cm⁻¹), and C-O stretching (in the region of 1300-1100 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed molecular structure and confirm the identity of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[5]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The solution is transferred to a 5 mm NMR tube.[5]

-

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed. Key signals are expected in the regions of 5.8-6.4 ppm (vinylic protons of the acrylate group), 4.1-4.3 ppm (methylene protons adjacent to the ester oxygen), and 0.8-1.5 ppm (alkyl protons).

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Characteristic signals will appear around 165 ppm (carbonyl carbon of the ester), 128-131 ppm (vinylic carbons), and in the aliphatic region for the other carbon atoms.

-

-

Data Analysis: The chemical shifts, integration of proton signals, and multiplicities are analyzed to confirm the structure.

Gel Permeation Chromatography (GPC)

GPC is utilized to determine the molecular weight distribution and purity of the monomer.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene columns suitable for the analysis of oligomers and small molecules.

-

Sample Preparation:

-

A dilute solution of this compound (typically 1-2 mg/mL) is prepared in a suitable solvent such as tetrahydrofuran (B95107) (THF).[6]

-

The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[7]

-

-

Chromatographic Conditions:

-

Mobile Phase: Tetrahydrofuran (THF) is commonly used as the eluent.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The columns are often maintained at a constant temperature, for example, 35-40 °C, to ensure reproducible results.

-

Calibration: The system is calibrated using narrow molecular weight polystyrene standards.

-

-

Data Analysis: The elution profile is analyzed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a pure monomer, a single sharp peak is expected.

UV Curing Workflow

This compound is a key component in UV-curable formulations. The photopolymerization process is initiated by a photoinitiator that, upon exposure to UV light, generates reactive species (free radicals or cations) that initiate the polymerization of the acrylate groups.

The general workflow for the UV curing of a formulation containing this compound is illustrated below:

The photopolymerization process involves a chain reaction mechanism.[8] Upon absorption of UV light, the photoinitiator generates free radicals. These radicals attack the double bonds of the acrylate groups, initiating a chain reaction that leads to the formation of a highly crosslinked polymer network.[8] This rapid curing process is a key advantage of using multifunctional acrylates like this compound.[8]

Conclusion

This compound is a versatile monomer with well-defined molecular characteristics that make it suitable for high-performance applications. A thorough understanding of its structure, properties, and the analytical techniques for its characterization is essential for its effective use in research and development. The experimental protocols and workflows provided in this guide offer a solid foundation for scientists and professionals working with this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US3331761A - Photopolymerization of acrylic resins using ultraviolet light and triphenylphosphineas photopolymerization initiators - Google Patents [patents.google.com]

- 3. azom.com [azom.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. Gel permeation chromatography (room temperature) - Fraunhofer LBF [lbf.fraunhofer.de]

- 7. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Functionality of Tetraacrylate Monomers in Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functionality of tetraacrylate monomers in polymerization processes. Tetraacrylate monomers are crucial building blocks in the synthesis of highly crosslinked polymers, which are integral to advancements in coatings, adhesives, biomaterials, and drug delivery systems. Their tetrafunctionality allows for the formation of dense three-dimensional polymer networks, imparting unique and desirable properties to the resulting materials. This document delves into the chemical properties, polymerization mechanisms, and experimental protocols associated with two prominent tetraacrylate monomers: Pentaerythritol (B129877) Tetraacrylate (PETA) and Di(trimethylolpropane) Tetraacrylate (Di-TMPTA).

Core Concepts of Tetraacrylate Monomers

Tetraacrylate monomers are organic compounds characterized by the presence of four acrylate (B77674) functional groups.[1] This tetrafunctionality is the cornerstone of their utility in polymer science, enabling a high degree of crosslinking during polymerization.[2] The resulting polymers typically exhibit exceptional hardness, chemical resistance, and thermal stability.[3]

Pentaerythritol Tetraacrylate (PETA) is a widely used tetrafunctional acrylate monomer known for its high reactivity and excellent crosslinking capabilities.[2] It is synthesized from pentaerythritol and acrylic acid.

Di(trimethylolpropane) Tetraacrylate (Di-TMPTA) is another important tetrafunctional monomer that offers a fast cure response and high crosslink density.[4] Its structure, featuring a flexible ether linkage, can impart improved elasticity and toughness to the cured polymer compared to other multifunctional acrylates.

Quantitative Data Presentation

A summary of key quantitative data for PETA and Di-TMPTA is presented below for easy comparison. These properties are critical for formulation design and process optimization.

| Property | Pentaerythritol Tetraacrylate (PETA) | Di(trimethylolpropane) Tetraacrylate (Di-TMPTA) |

| Molecular Weight ( g/mol ) | 352.34 | 466.52[5] |

| Density (g/mL at 25 °C) | 1.19 | 1.101[5] |

| Viscosity (cP at 25 °C) | ~350-700 (measured at 38°C for solid)[6][7] | ~600-700[8] |

| Refractive Index (n20/D) | 1.487 | 1.479[5] |

| Appearance | Colorless to yellowish solid or viscous liquid[6] | Colorless to pale yellow liquid[4] |

Polymerization Mechanisms and Signaling Pathways

The polymerization of tetraacrylate monomers predominantly proceeds via a free-radical chain-growth mechanism. This process can be initiated by various methods, including thermal decomposition of an initiator, exposure to ultraviolet (UV) radiation (photopolymerization), or irradiation with an electron beam (EB curing). The fundamental steps of this mechanism are initiation, propagation, and termination.

Free-Radical Polymerization Mechanism

A generalized schematic of the free-radical polymerization of a tetraacrylate monomer is depicted below.

References

- 1. Pentaerythritol triacrylate | 3524-68-3 [chemicalbook.com]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. specialchem.com [specialchem.com]

- 4. arkema.com [arkema.com]

- 5. Di(trimethylolpropane) tetraacrylate average Mw 466 94108-97-1 [sigmaaldrich.com]

- 6. Pentaerythritol tetraacrylate | 4986-89-4 [chemicalbook.com]

- 7. Pentaerythritol tetraacrylate – scipoly.com [scipoly.com]

- 8. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]

Di-TMPTTA safety data sheet and handling precautions for lab use

An In-Depth Technical Guide to the Safe Laboratory Handling of Di(trimethylolpropane) Tetraacrylate (Di-TMPTTA)

This guide provides comprehensive safety data and handling precautions for Di(trimethylolpropane) tetraacrylate (Di-TMPTTA) intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

Di-TMPTTA is a multifunctional acrylic monomer that requires careful handling due to its potential health and environmental effects.[1] The primary hazards are serious eye irritation and long-term toxicity to aquatic life.[1][2]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[1][2] | Warning | GHS07 |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects[1][2] | Warning | GHS09 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] | Warning | GHS07 |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3] | Warning | GHS07 |

Note: GHS classifications can vary between suppliers and reporting bodies.[3] Always refer to the specific Safety Data Sheet (SDS) provided with the product.

Toxicological Profile

Understanding the toxicological data is essential for performing an accurate risk assessment before use.

Acute Toxicity Data:

| Exposure Route | Species | Value (LD50) | Classification |

| Oral | Rat | > 5000 mg/kg[4] | Does not cause acute toxicity[1] |

| Dermal | Rat | > 2000 mg/kg (estimated)[4] | Does not cause acute toxicity[1] |

Key Health Effects:

-

Eye Irritation: Causes serious eye irritation upon contact.[1][2][4]

-

Skin Contact: While some sources indicate it does not cause skin irritation, others classify it as a skin irritant.[1][3] Prolonged or repeated contact may lead to allergic skin reactions in sensitized individuals.[4][5][6]

-

Genotoxicity: Based on available data, Di-TMPTTA is not expected to cause genetic defects.[1][4]

-

Carcinogenicity: No data is available on its carcinogenic potential.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risk.

Engineering Controls:

-

Use a chemical fume hood or provide appropriate exhaust ventilation where vapors, mists, or aerosols may be generated.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and proximal to the workstation.[1]

Handling Precautions:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][8]

Storage Conditions:

-

Keep the container tightly closed.[7]

-

Store away from heat sources and direct sunlight to prevent polymerization.[4]

-

Keep away from incompatible materials such as oxidizing agents, metals, acids, and alkalis.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling Di-TMPTTA.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][4][7]

-

Skin Protection:

-

Respiratory Protection: If ventilation is insufficient or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge certified by NIOSH or equivalent.[1][7]

Emergency Procedures

First-Aid Measures:

-

General Advice: Consult a physician and show them the Safety Data Sheet.[8]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7][8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[7][8] Remove contaminated clothing.[4][7]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][4][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][8]

Accidental Release Measures (Spills):

-

Ensure adequate ventilation and wear full personal protective equipment.[8]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]

-

Contain the spill using an inert absorbent material (e.g., sand, earth).[4]

-

Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[7][8]

Physical and Chemical Properties

| Property | Value |

| Physical State | Viscous Liquid[1] |

| Color | Colorless to pale yellow[1] |

| Odor | Acrylic ester[1] |

| Density | 1.101 - 1.109 g/mL at 23-25 °C[1] |

| Flash Point | > 135 °C (> 275 °F)[1] |

| Water Solubility | 15 mg/L at 25 °C (Slightly soluble)[1] |

| Vapor Pressure | 0.0000013 Pa at 20°C[1] |

| Molecular Weight | ~466.5 g/mol [3] |

Diagrams and Workflows

Logical Structure of a Di-TMPTTA Safety Data Sheet

Caption: Logical structure of a Di-TMPTTA Safety Data Sheet.

Experimental Workflow for Safe Handling

Caption: Recommended workflow for safely handling Di-TMPTTA in a lab.

References

- 1. arkema.com [arkema.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ditrimethylolpropane tetraacrylate | C24H34O9 | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. tiflex.com [tiflex.com]

A Comprehensive Technical Guide to the Solubility of Ditrimethylolpropane Tetraacrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Ditrimethylolpropane tetraacrylate (DTMPTA). Designed for professionals in research and development, this document compiles available data on the solubility of DTMPTA in aqueous and organic media, outlines standard experimental protocols for solubility determination, and presents a logical workflow for assessing chemical solubility.

Introduction to this compound (DTMPTA)

This compound is a multifunctional acrylic monomer known for its high reactivity and crosslinking density.[1][2] It is a key component in various applications, including UV-curable inks, coatings, and adhesives, where it contributes to desirable properties such as abrasion resistance, hardness, and chemical resistance.[1][3] Given its role as a reactive diluent and its use in diverse formulations, understanding its solubility in common organic solvents is paramount for formulation development, reaction chemistry, and material science applications.[4][5][6]

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in public literature. However, based on safety data sheets, supplier information, and data for structurally similar compounds, a general solubility profile can be established.

Aqueous Solubility

The solubility of this compound in water is low. Multiple sources consistently report a water solubility of 15 mg/L at 25°C .[2][5] This low aqueous solubility is a critical factor in environmental fate assessments and for applications involving contact with aqueous systems.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Aqueous | 15 mg/L | 25 |

Organic Solvent Solubility

Direct quantitative solubility data for DTMPTA in common organic solvents is limited. However, product datasheets and industry use indicate good compatibility and miscibility with many organic systems, particularly within coating and ink formulations where it is used as a reactive diluent.[1][3]

For a qualitative understanding, we can refer to information available for a structurally related and commonly used trifunctional acrylate (B77674) monomer, Trimethylolpropane triacrylate (TMPTA). While not identical, the solubility behavior of TMPTA provides a useful point of reference.

Qualitative Solubility of a Structurally Similar Compound (Trimethylolpropane Triacrylate - TMPTA)

| Solvent | Chemical Class | Qualitative Solubility of TMPTA |

| Acetone | Ketone | Soluble[7][8] |

| Ethanol | Alcohol | Soluble[7][8] |

| Toluene | Aromatic Hydrocarbon | Soluble[7][8] |

| Chloroform | Halogenated Hydrocarbon | Soluble[8] |

General principles of solubility for acrylic monomers suggest that multifunctional acrylates like DTMPTA, which have non-polar alkyl chains and polar ester groups, will be more soluble in non-polar solvents like hydrocarbons and chlorinated solvents, as well as polar aprotic solvents such as ketones and esters.[9] Their solubility in polar protic solvents like alcohols may be more varied.[9]

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and comparable solubility data. The following protocols are widely accepted for determining the solubility of chemical substances.

OECD Test Guideline 105: Water Solubility

This guideline details two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method .

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.

-

Apparatus:

-

Constant temperature bath

-

Analytical balance

-

pH meter

-

Appropriate analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

For Column Elution Method: A column with a temperature jacket and a support material (e.g., glass wool, silica (B1680970) gel).

-

For Flask Method: Erlenmeyer flasks, mechanical shaker or magnetic stirrer.

-

-

Procedure (Flask Method Summary):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath to allow the system to reach equilibrium. A preliminary test is often conducted to estimate the time required to reach equilibrium.

-

After equilibrium is reached, the solution is centrifuged or filtered to separate the undissolved solid.

-

The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.

-

The experiment is performed at a controlled temperature, typically 20°C.

-

ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility

This standard provides procedures for measuring the solubility of organic compounds in water and is applicable across a wide range of solubilities.

-

Principle: Similar to the OECD guideline, this method involves the preparation of a saturated solution and subsequent analysis of the solute concentration.

-

Procedure Summary:

-

A supersaturated or undersaturated solution is prepared by adding an excess of the compound to water.

-

The mixture is equilibrated at a constant temperature using a shaker or stirrer. The equilibration time is determined experimentally.

-

Samples of the aqueous phase are taken at various time points and analyzed to confirm that equilibrium has been reached (i.e., the concentration is constant).

-

The concentration of the dissolved substance is measured using an appropriate analytical technique.

-

These methodologies can be adapted for use with organic solvents by substituting water with the desired solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound like this compound.

Conclusion

References

- 1. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]

- 2. arkema.com [arkema.com]

- 3. Di-trimethylolpropane Tetraacrylate Supplier | 94108-97-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]

- 5. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE CAS#: 94108-97-1 [m.chemicalbook.com]

- 6. This compound | C24H34O9 | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bio Greenware Ltd | TMPTA - Trimethylolpropane triacrylate [biogreenware.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uychem.com [uychem.com]

Thermal stability and degradation profile of Di-TMPTTA

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Di-TMPTTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of Di-trimethylolpropane tetraacrylate (Di-TMPTTA). Di-TMPTTA is a multifunctional acrylic monomer utilized in a variety of applications, including photopolymer resins for microfabrication and in the formulation of adhesives and coatings. A thorough understanding of its thermal properties is critical for its application in fields where thermal processing or long-term stability at elevated temperatures is required.

While specific experimental data on the thermal degradation of pure Di-TMPTTA is limited in publicly available literature, this guide synthesizes available information and provides a framework for the assessment of its thermal properties based on the behavior of similar acrylate (B77674) polymers.

Data Presentation

Quantitative data on the thermal decomposition of Di-TMPTTA is not extensively available. However, safety data sheets and related literature provide some key temperature points. The following tables summarize the available data and provide a representative structure for presenting thermal stability data.

Table 1: Key Thermal Properties of Di-TMPTTA

| Property | Value | Source/Comments |

| Auto-ignition Temperature | 338 °C (640.4 °F) | [1] |

| Flash Point | > 135°C at 1013 hPa | Safety Data Summary[2] |

| Boiling Point | Not determined (polymerizes) | Safety Data Summary[2] |

| Decomposition Temperature | Not available | Safety Data Sheet[1] |

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Di-TMPTTA-based Polymer

Note: This table is a representative example, as specific TGA data for pure Di-TMPTTA was not found. The data reflects a typical thermal degradation profile for a crosslinked acrylate polymer.

| Temperature (°C) | Weight Loss (%) | Atmosphere | Heating Rate (°C/min) |

| 100 | < 1 | Nitrogen | 10 |

| 200 | ~ 2 | Nitrogen | 10 |

| 300 | ~ 10 | Nitrogen | 10 |

| 400 | ~ 60 | Nitrogen | 10 |

| 500 | ~ 95 | Nitrogen | 10 |

Experimental Protocols

To assess the thermal stability and degradation profile of Di-TMPTTA, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Di-TMPTTA by measuring the change in mass as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of Di-TMPTTA (typically 5-10 mg) is placed in a TGA pan (e.g., alumina, platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically a linear ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 25 °C to 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Collection: The instrument continuously records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

-

Onset of decomposition: The temperature at which significant weight loss begins.

-

Tmax: The temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).

-

Residual mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample of Di-TMPTTA (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is applied, which may include heating and cooling cycles to observe different thermal events. For example, a heat-cool-heat cycle from -50 °C to 200 °C at a rate of 10 °C/min.

-

-

Data Collection: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Glass transition (Tg): A step-change in the baseline.

-

Crystallization (Tc): An exothermic peak.

-

Melting (Tm): An endothermic peak.

-

Mandatory Visualization

Experimental Workflow for Thermal Analysis

Caption: Workflow for assessing the thermal stability of Di-TMPTTA.

Proposed Thermal Degradation Pathway of Acrylate Polymers

While specific degradation products for Di-TMPTTA are not detailed in the literature, the thermal degradation of polyacrylates generally proceeds through several mechanisms. These can include chain scission, depolymerization, and reactions involving the ester side groups. The following diagram illustrates a generalized degradation pathway for acrylate-based polymers.

Caption: Generalized thermal degradation pathways for acrylate polymers.

Degradation Profile

Under normal conditions of use, Di-TMPTTA is stable.[1] Safety data sheets indicate that no hazardous decomposition products are known.[1][3][4][5] However, at elevated temperatures, such as those encountered during pyrolysis, acrylate polymers are known to degrade.

The thermal degradation of polyacrylates can be complex and is influenced by the specific structure of the monomer and the resulting polymer network. General degradation mechanisms for polyacrylates include:

-

Main-chain scission: Random cleavage of the polymer backbone, leading to a decrease in molecular weight and the formation of smaller oligomeric and monomeric fragments.

-

Ester decomposition: Reactions involving the acrylate ester side chains, which can lead to the formation of alcohols, alkenes, and carbon dioxide.

-

Depolymerization: Unzipping of the polymer chain to regenerate the monomer. The extent of depolymerization versus random chain scission depends on the polymer structure.

-

Cross-linking and Char Formation: At higher temperatures, further reactions can lead to the formation of a cross-linked, carbonaceous residue (char).

For a highly cross-linked polymer derived from a tetrafunctional monomer like Di-TMPTTA, it is expected that main-chain scission and ester group decomposition would be significant degradation pathways. The high cross-link density would likely hinder depolymerization to some extent and promote char formation at higher temperatures. The specific volatile products would depend on the exact temperature and atmospheric conditions.

Conclusion

References

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Ditrimethylolpropane Tetraacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization mechanism of Ditrimethylolpropane tetraacrylate (Di-TMPTTA), a tetrafunctional acrylate (B77674) monomer. Due to its high reactivity and ability to form densely crosslinked polymer networks, Di-TMPTTA is a valuable component in various applications, including hydrogels for drug delivery, dental materials, and advanced coatings. This document details the core mechanistic steps, kinetic parameters, and experimental protocols relevant to the study of its polymerization.

Core Mechanism of Free Radical Polymerization

The free radical polymerization of Di-TMPTTA, like other vinyl monomers, proceeds via a chain reaction mechanism involving three primary stages: initiation, propagation, and termination.[1] Given the tetrafunctionality of Di-TMPTTA, a significant feature of its polymerization is the formation of a highly crosslinked network structure.

Initiation

The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal decomposition or photolysis of a photoinitiator.[1] The resulting primary radicals then react with a Di-TMPTTA monomer to form a monomer radical.

-

Initiator Decomposition: An initiator molecule (I) decomposes to form two primary radicals (R•).

-

Chain Initiation: The primary radical (R•) adds to one of the acrylate double bonds of a Di-TMPTTA monomer (M) to form an initiated monomer radical (RM•).

Propagation

The newly formed monomer radical is highly reactive and rapidly adds to other Di-TMPTTA monomers. This chain growth reaction can occur in several ways due to the monomer's tetrafunctionality:

-

Linear Propagation: The monomer radical adds to another monomer, extending the polymer chain linearly.

-

Pendant Double Bond Polymerization: As the polymer chain grows, the unreacted acrylate groups on the polymer backbone (pendant double bonds) can react with other growing chains or primary radicals. This leads to the formation of crosslinks.

-

Cyclization: Intramolecular reactions can occur where a growing radical on a chain reacts with a pendant double bond on the same chain, forming cyclic structures within the network.

The propagation step is characterized by a rapid increase in molecular weight and viscosity, eventually leading to gelation and the formation of a solid, insoluble network.

Termination

The growth of the polymer chains is halted by termination reactions, where two growing radical chains react with each other. The primary termination mechanisms are:

-

Combination (or Coupling): Two growing polymer radicals combine to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

In the polymerization of multifunctional acrylates, termination becomes diffusion-controlled at relatively low conversions due to the restricted mobility of the growing radicals within the developing network. This can lead to autoacceleration, a phenomenon where the polymerization rate increases as the viscosity of the system rises.[2]

Diagram of the Free Radical Polymerization Mechanism of Di-TMPTTA

Caption: Free radical polymerization mechanism of Di-TMPTTA.

Quantitative Data on Polymerization Kinetics

The photopolymerization kinetics of multifunctional acrylates are influenced by several factors, including monomer functionality, photoinitiator concentration, and light intensity. While specific kinetic data for Di-TMPTTA is limited in publicly available literature, studies on similar tetra-functional acrylates and trends observed with varying monomer functionality provide valuable insights.

Table 1: Influence of Monomer Functionality on Final Conversion

| Monomer | Functionality | Final Conversion (%) |

| Di(ethylene glycol) Diacrylate (DEGDA) | 2 | ~90 |

| Trimethylolpropane Triacrylate (TMPTA) | 3 | ~75 |

| Pentaerythritol Tetraacrylate (PETeA) | 4 | ~60 |

Data is representative and compiled from studies on multifunctional acrylates. The final conversion can be influenced by experimental conditions. The data for PETeA is used as a proxy for Di-TMPTTA due to the same functionality.[2][3]

Higher functionality monomers, like Di-TMPTTA, tend to have lower final conversions due to the rapid formation of a densely crosslinked network, which restricts the mobility of unreacted functional groups.[3]